N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group, an isobutyl group, and a prop-2-enamide group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the reaction of appropriate thiazole precursors with prop-2-enamide derivatives. One common synthetic route includes the cyclization of α-haloketones with thiourea to form the thiazole ring, followed by alkylation and acylation reactions to introduce the methyl, isobutyl, and prop-2-enamide groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Thiazole derivatives are studied for their antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: Thiazole compounds are used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they may inhibit microbial enzymes, leading to antimicrobial effects, or modulate neurotransmitter receptors, resulting in neuroprotective actions . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide can be compared with other thiazole derivatives such as:
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
Sulfur drugs: Thiazole-based antibiotics like sulfathiazole, which inhibit bacterial growth by interfering with folic acid synthesis.
Biocides and fungicides: Thiazole compounds used in agriculture to protect crops from pests and diseases. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-5-10(14)13-11-12-8(4)9(15-11)6-7(2)3/h5,7H,1,6H2,2-4H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBNTJXNJVVIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.